molecular formula C25H34N2O3 B11102497 4-(decyloxy)-N'-[(E)-(3-methoxyphenyl)methylidene]benzohydrazide

4-(decyloxy)-N'-[(E)-(3-methoxyphenyl)methylidene]benzohydrazide

Cat. No.: B11102497
M. Wt: 410.5 g/mol
InChI Key: SGOHZRITRYTXGX-LHLOQNFPSA-N
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Description

4-(Decyloxy)-N’-[(E)-(3-methoxyphenyl)methylidene]benzohydrazide is an organic compound with the molecular formula C24H32N2O3 This compound is characterized by the presence of a decyloxy group, a methoxyphenyl group, and a benzohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(decyloxy)-N’-[(E)-(3-methoxyphenyl)methylidene]benzohydrazide typically involves the following steps:

    Formation of the Decyloxybenzohydrazide: This step involves the reaction of 4-decyloxybenzoic acid with hydrazine hydrate to form 4-decyloxybenzohydrazide.

    Condensation Reaction: The 4-decyloxybenzohydrazide is then reacted with 3-methoxybenzaldehyde under acidic conditions to form the final product, 4-(decyloxy)-N’-[(E)-(3-methoxyphenyl)methylidene]benzohydrazide.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the same steps as in laboratory preparation. The reaction conditions are optimized for higher yields and purity, and the process is scaled up using industrial reactors and purification systems.

Chemical Reactions Analysis

Types of Reactions

4-(Decyloxy)-N’-[(E)-(3-methoxyphenyl)methylidene]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different hydrazide derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the decyloxy or methoxy groups can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce various hydrazide derivatives.

Scientific Research Applications

4-(Decyloxy)-N’-[(E)-(3-methoxyphenyl)methylidene]benzohydrazide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(decyloxy)-N’-[(E)-(3-methoxyphenyl)methylidene]benzohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(Decyloxy)benzohydrazide: This compound shares the decyloxybenzohydrazide moiety but lacks the methoxyphenyl group.

    3-[(E)-{[4-(decyloxy)phenyl]methylidene}amino]-3H,4H,5H-pyrimido[5,4-b]indol-4-one: This compound has a similar structure but includes a pyrimidoindole moiety.

Uniqueness

4-(Decyloxy)-N’-[(E)-(3-methoxyphenyl)methylidene]benzohydrazide is unique due to the presence of both the decyloxy and methoxyphenyl groups, which confer specific chemical and biological properties. Its unique structure allows it to participate in a variety of chemical reactions and exhibit distinct biological activities compared to similar compounds.

Properties

Molecular Formula

C25H34N2O3

Molecular Weight

410.5 g/mol

IUPAC Name

4-decoxy-N-[(E)-(3-methoxyphenyl)methylideneamino]benzamide

InChI

InChI=1S/C25H34N2O3/c1-3-4-5-6-7-8-9-10-18-30-23-16-14-22(15-17-23)25(28)27-26-20-21-12-11-13-24(19-21)29-2/h11-17,19-20H,3-10,18H2,1-2H3,(H,27,28)/b26-20+

InChI Key

SGOHZRITRYTXGX-LHLOQNFPSA-N

Isomeric SMILES

CCCCCCCCCCOC1=CC=C(C=C1)C(=O)N/N=C/C2=CC(=CC=C2)OC

Canonical SMILES

CCCCCCCCCCOC1=CC=C(C=C1)C(=O)NN=CC2=CC(=CC=C2)OC

Origin of Product

United States

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